3-(2-hydroxyphenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
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Overview
Description
3-(2-HYDROXYPHENYL)-2,5-DIPHENYL-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a pyrrolo[3,4-d][1,2]oxazole core, which is fused with phenyl and hydroxyphenyl groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-HYDROXYPHENYL)-2,5-DIPHENYL-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE typically involves multi-step organic reactions. One common synthetic route starts with the condensation of 2-aminophenol with an appropriate aldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization under acidic or basic conditions to form the oxazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts such as Lewis acids or transition metal complexes may be employed to facilitate the cyclization and acylation steps. Solvent selection and temperature control are critical to optimizing the reaction efficiency and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
3-(2-HYDROXYPHENYL)-2,5-DIPHENYL-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The oxazole ring can be reduced under hydrogenation conditions to yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated phenyl derivatives.
Scientific Research Applications
3-(2-HYDROXYPHENYL)-2,5-DIPHENYL-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-(2-HYDROXYPHENYL)-2,5-DIPHENYL-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the phenyl groups can engage in hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole derivatives: Share a similar oxazole core but differ in the substitution pattern and biological activities.
Indole derivatives: Contain an indole nucleus and exhibit a wide range of biological activities, including antiviral and anticancer properties.
Thiophene derivatives: Feature a thiophene ring and are known for their therapeutic applications in medicinal chemistry .
Uniqueness
3-(2-HYDROXYPHENYL)-2,5-DIPHENYL-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE is unique due to its specific combination of hydroxyphenyl and phenyl groups attached to the oxazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C23H18N2O4 |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C23H18N2O4/c26-18-14-8-7-13-17(18)20-19-21(29-25(20)16-11-5-2-6-12-16)23(28)24(22(19)27)15-9-3-1-4-10-15/h1-14,19-21,26H |
InChI Key |
CDDLFXDKCXDPNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=CC=C4)C5=CC=CC=C5O |
Origin of Product |
United States |
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